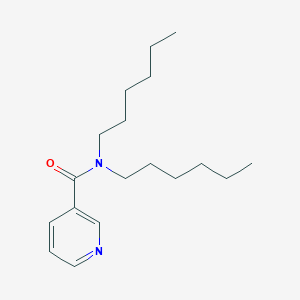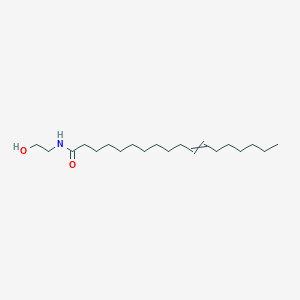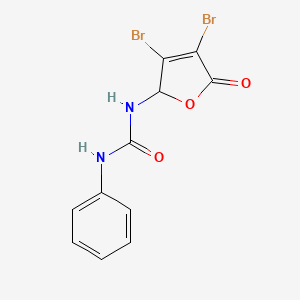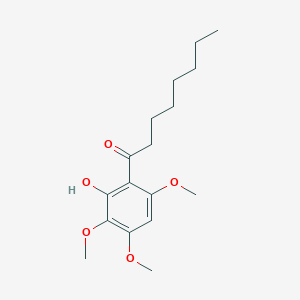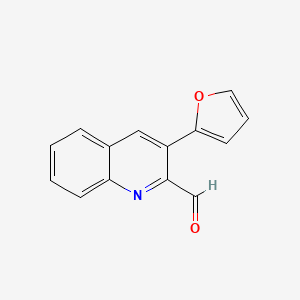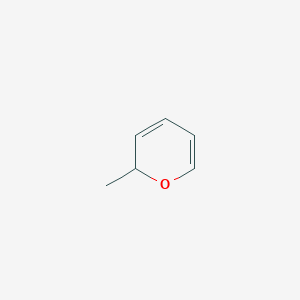
bromozinc(1+);penta-1,4-dienylsulfanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromozinc(1+);penta-1,4-dienylsulfanylbenzene is an organometallic compound that features a bromozinc cation coordinated to a penta-1,4-dienylsulfanylbenzene ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bromozinc(1+);penta-1,4-dienylsulfanylbenzene typically involves the reaction of a penta-1,4-dienylsulfanylbenzene precursor with a bromozinc reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) or diethyl ether, and the reaction is often performed at low temperatures to control the reactivity of the bromozinc species.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as the laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Bromozinc(1+);penta-1,4-dienylsulfanylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different organozinc species.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
Bromozinc(1+);penta-1,4-dienylsulfanylbenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to study the interactions of organometallic species with biological molecules.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which bromozinc(1+);penta-1,4-dienylsulfanylbenzene exerts its effects involves the coordination of the bromozinc cation to the penta-1,4-dienylsulfanylbenzene ligand. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bromozinc(1+);penta-1,4-dienylbenzene
- Bromozinc(1+);penta-1,4-dienylthiobenzene
Uniqueness
Bromozinc(1+);penta-1,4-dienylsulfanylbenzene is unique due to the presence of the sulfanyl group, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
137905-38-5 |
|---|---|
Formule moléculaire |
C11H11BrSZn |
Poids moléculaire |
320.6 g/mol |
Nom IUPAC |
bromozinc(1+);penta-1,4-dienylsulfanylbenzene |
InChI |
InChI=1S/C11H11S.BrH.Zn/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h2-10H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
RFDCZPWVPPFCCT-UHFFFAOYSA-M |
SMILES canonique |
C=C[CH-]C=CSC1=CC=CC=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)
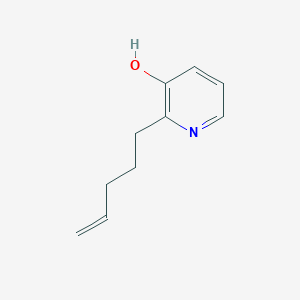
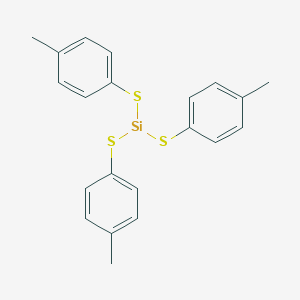
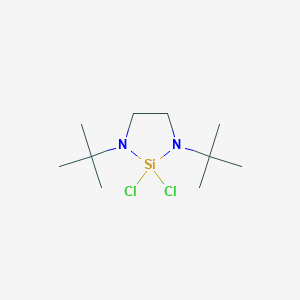

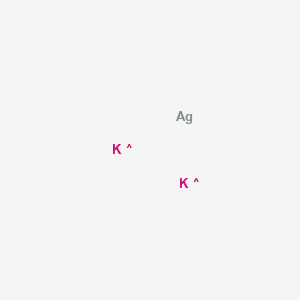
![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)
